molecular formula C13H8Cl4O2S B13834942 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl CAS No. 128742-32-5

4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl

Cat. No.: B13834942
CAS No.: 128742-32-5
M. Wt: 370.1 g/mol
InChI Key: FYGNXRPDGWBVSY-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They are known for their environmental persistence, bioaccumulation, and potential toxic effects. This specific compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure .

Preparation Methods

The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group is introduced using reagents like methylsulfonyl chloride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular enzymes. It is metabolized by cytochrome P-450 enzymes to form hydroxylated metabolites and epoxides. These metabolites can further conjugate with glucuronide or glutathione, leading to the formation of methylsulfonyl metabolites . The molecular targets and pathways involved include oxidative stress pathways and enzyme-mediated detoxification processes.

Comparison with Similar Compounds

4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl can be compared with other similar compounds such as:

The uniqueness of 4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical properties and biological interactions.

Properties

CAS No.

128742-32-5

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

1,3-dichloro-5-(3,4-dichlorophenyl)-2-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3

InChI Key

FYGNXRPDGWBVSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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